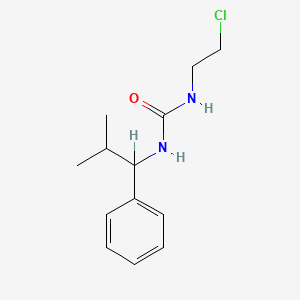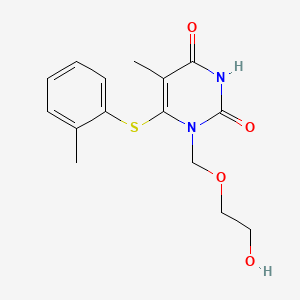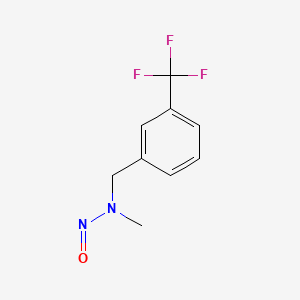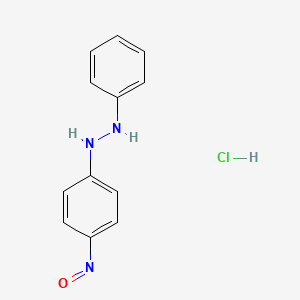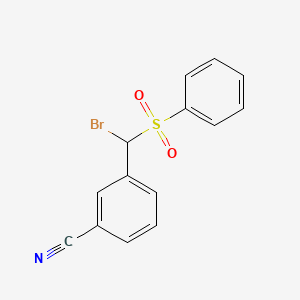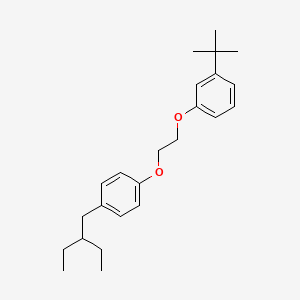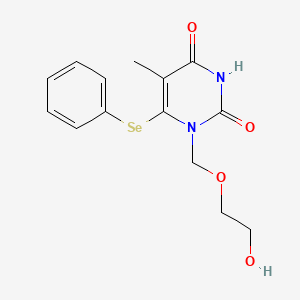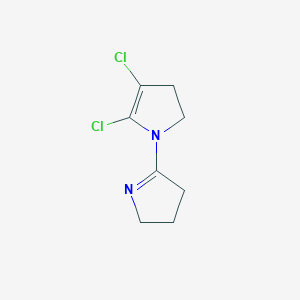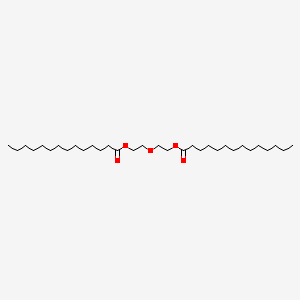
2-(2-Tetradecanoyloxyethoxy)ethyl tetradecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NSC 404227 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is known for its involvement in several chemical reactions and its utility in research and industrial applications.
Análisis De Reacciones Químicas
NSC 404227 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
NSC 404227 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is involved in studies related to cellular processes and molecular interactions.
Medicine: It has potential therapeutic applications and is studied for its effects on biological systems.
Industry: It is used in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of NSC 404227 involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Propiedades
Número CAS |
7460-83-5 |
|---|---|
Fórmula molecular |
C32H62O5 |
Peso molecular |
526.8 g/mol |
Nombre IUPAC |
2-(2-tetradecanoyloxyethoxy)ethyl tetradecanoate |
InChI |
InChI=1S/C32H62O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-31(33)36-29-27-35-28-30-37-32(34)26-24-22-20-18-16-14-12-10-8-6-4-2/h3-30H2,1-2H3 |
Clave InChI |
LNUUKPGXTSOONC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCC(=O)OCCOCCOC(=O)CCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


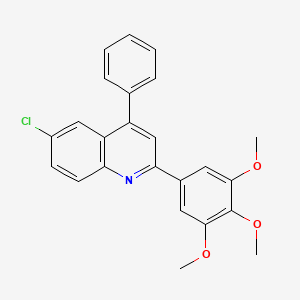
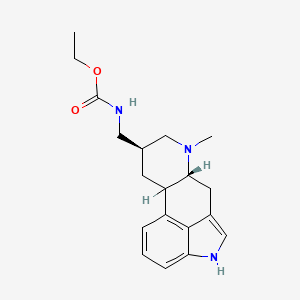
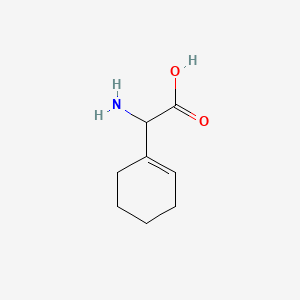
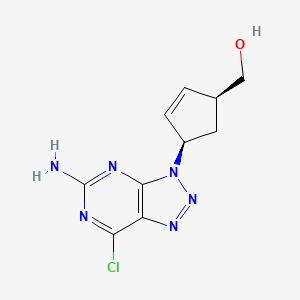
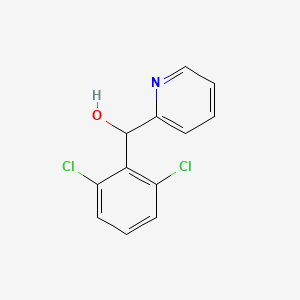
![2-[[4-[(2,4-Diaminopyrimidin-5-yl)methyl-methyl-amino]benzoyl]amino]pentanedioic acid](/img/structure/B12801429.png)
